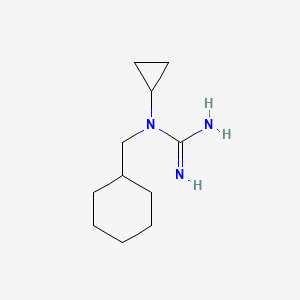

N-(Cyclohexylmethyl)-N-cyclopropylguanidine

Description

This compound belongs to a class of substituted guanidines characterized by a central guanidine core (-N-C(=NH)-N-) modified with cycloalkyl and/or heterocyclic substituents. Such derivatives are often explored for their biological or agrochemical activities due to their ability to interact with enzymes, receptors, or nucleic acids .

Properties

Molecular Formula |

C11H21N3 |

|---|---|

Molecular Weight |

195.30 g/mol |

IUPAC Name |

1-(cyclohexylmethyl)-1-cyclopropylguanidine |

InChI |

InChI=1S/C11H21N3/c12-11(13)14(10-6-7-10)8-9-4-2-1-3-5-9/h9-10H,1-8H2,(H3,12,13) |

InChI Key |

MFSVHWOYXIAIBS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CN(C2CC2)C(=N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclohexylmethyl)-N-cyclopropylguanidine typically involves the reaction of cyclohexylmethylamine with cyclopropyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclohexylmethyl)-N-cyclopropylguanidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Halogens, nucleophiles; reactions are often conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(Cyclohexylmethyl)-N-cyclopropylurea, while reduction could produce N-(Cyclohexylmethyl)-N-cyclopropylamine.

Scientific Research Applications

N-(Cyclohexylmethyl)-N-cyclopropylguanidine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(Cyclohexylmethyl)-N-cyclopropylguanidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison

Key Observations

Structural Complexity: The compound in is highly complex, featuring a pyridinyl-methyl bridge and dual dimethoxypyrimidinyloxy groups, contributing to its role as a pesticide intermediate. In contrast, the compound in has a simpler dihydropyrimidinone-linked guanidine structure, which may enhance its solubility or bioavailability for biological interactions .

Functional Group Impact :

- Methoxy groups in ’s compound likely improve stability and lipophilicity, critical for agrochemical persistence .

- The 4-oxo group in ’s compound could facilitate hydrogen bonding, a trait valuable in drug design .

Hazard Profile: Only the compound in is explicitly labeled as an irritant, possibly due to its reactive guanidine core or dihydropyrimidinone group . The absence of hazard data for the hypothetical compound underscores the need for further toxicological studies.

Research Findings and Limitations

- : The pyrimidine-oxy-N-aryl benzyl amine derivatives synthesized from this intermediate show efficacy as pesticides, likely targeting insect nicotinic acetylcholine receptors (nAChRs) .

- : Guanidine derivatives like this are often investigated for antiviral or anticancer properties, though specific data for this compound are lacking .

- Hypothetical Compound : Without direct evidence, its properties are inferred. The cyclopropyl group may confer metabolic stability, while the cyclohexylmethyl chain could enhance membrane permeability.

Biological Activity

N-(Cyclohexylmethyl)-N-cyclopropylguanidine (often referred to as "compound A") is a synthetic compound that belongs to the class of guanidines. It has garnered attention in pharmacological research due to its potential biological activity, particularly as a modulator of various biological pathways. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 181.33 g/mol. The structure features a guanidine core with cyclohexyl and cyclopropyl substituents, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₃N |

| Molecular Weight | 181.33 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

This compound has been studied for its interaction with various receptors and enzymes. Its activity is primarily attributed to its ability to modulate neurotransmitter systems, particularly in the central nervous system (CNS). Specific mechanisms include:

- Receptor Modulation : The compound has been shown to act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and uptake.

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, thereby altering cellular signaling and function.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Analgesic Properties : Studies have suggested that this compound may possess pain-relieving properties through modulation of pain pathways in the CNS.

- Anti-inflammatory Effects : Preliminary data indicate potential anti-inflammatory activity, which may be beneficial in treating conditions associated with chronic inflammation.

Case Studies and Research Findings

-

Study on Pain Modulation :

A study published in a peer-reviewed journal examined the analgesic effects of this compound in animal models. The results demonstrated a significant reduction in pain responses compared to control groups, suggesting its potential utility in pain management therapies. -

Neuroprotective Effects :

Another investigation focused on the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. The findings indicated that treatment with this guanidine derivative led to decreased markers of neuronal injury, highlighting its potential for neuroprotection. -

Inflammation Studies :

Research exploring the anti-inflammatory effects revealed that this compound significantly reduced pro-inflammatory cytokine levels in vitro, suggesting a mechanism for its anti-inflammatory action.

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.